![molecular formula C22H24N4O2 B2975291 2-{4-[CYANO(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ACETONITRILE CAS No. 325473-60-7](/img/structure/B2975291.png)
2-{4-[CYANO(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ACETONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[CYANO(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ACETONITRILE is a complex organic compound that features a piperazine ring substituted with cyano and methoxyphenyl groups
Mécanisme D'action
Target of Action
It’s worth noting that compounds with a piperazine moiety are commonly found in pharmaceuticals and agrochemicals due to their ability to positively modulate the pharmacokinetic properties of a drug substance .
Mode of Action
Piperazine derivatives are known to interact with a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Méthodes De Préparation
The synthesis of 2-{4-[CYANO(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ACETONITRILE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzyl cyanide with piperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with continuous monitoring of reaction parameters to optimize the synthesis process .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The methoxy and cyano groups can participate in nucleophilic substitution reactions under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
2-{4-[CYANO(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ACETONITRILE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-{4-[CYANO(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ACETONITRILE is unique due to its specific substitution pattern on the piperazine ring. Similar compounds include:
4-(3-Methoxyphenyl)piperazine: Known for its use in medicinal chemistry.
2-Cyano-4’-methylbiphenyl: Used as an intermediate in the synthesis of antihypertensive drugs.
1-(2-Methoxyphenyl)piperazine: Utilized in the preparation of various cyclic amine derivatives.
Propriétés
IUPAC Name |
2-[4-[cyano-(4-methoxyphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-27-19-7-3-17(4-8-19)21(15-23)25-11-13-26(14-12-25)22(16-24)18-5-9-20(28-2)10-6-18/h3-10,21-22H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWXUGNCFXSFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)N2CCN(CC2)C(C#N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
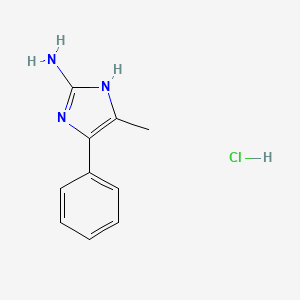
![2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide](/img/structure/B2975211.png)
![[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate](/img/structure/B2975212.png)
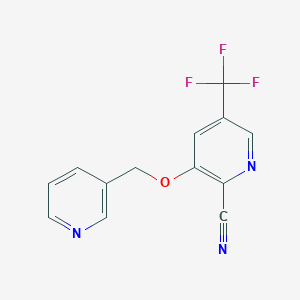
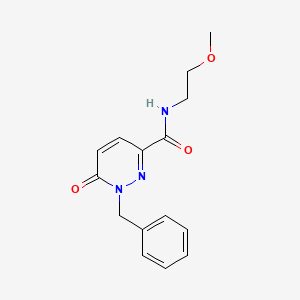
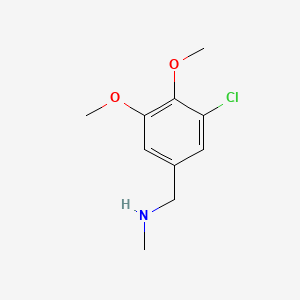
![N-[(3-chloro-4-fluorophenyl)methyl]-1-(3-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2975217.png)
![5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2975219.png)
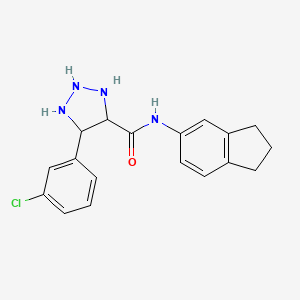
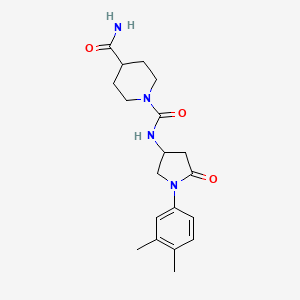
![2-[(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2975224.png)
![6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2975227.png)
![[2-(3,5-Dichloroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2975228.png)

